molecular formula C6H4Cl2N2O B064002 2-Chloro-4-methylpyrimidine-5-carbonyl chloride CAS No. 188781-13-7

2-Chloro-4-methylpyrimidine-5-carbonyl chloride

Cat. No. B064002
CAS RN: 188781-13-7
M. Wt: 191.01 g/mol
InChI Key: ZYVDXPBGWGSPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methylpyrimidine-5-carbonyl chloride is a chemical compound used in various scientific research applications. It is a pyrimidine derivative and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylpyrimidine-5-carbonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent and react with various nucleophiles to form covalent bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Chloro-4-methylpyrimidine-5-carbonyl chloride. However, it is known to be a potent reagent and can react with various biomolecules such as amino acids, peptides, and proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-4-methylpyrimidine-5-carbonyl chloride in lab experiments is its high reactivity and selectivity. It can be used to selectively modify specific amino acid residues in peptides and proteins. However, its high reactivity can also be a limitation, as it can react with unintended biomolecules and cause unwanted side reactions.

Future Directions

There are several future directions for the use of 2-Chloro-4-methylpyrimidine-5-carbonyl chloride in scientific research. One potential application is in the synthesis of novel pyrimidine-based drugs with improved pharmacological properties. Another direction is the development of new reagents based on 2-Chloro-4-methylpyrimidine-5-carbonyl chloride that can be used for specific modifications of biomolecules. Overall, the potential applications of this compound in scientific research are vast and varied.

Scientific Research Applications

2-Chloro-4-methylpyrimidine-5-carbonyl chloride is widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of pyrimidine-based drugs and other biologically active compounds.

properties

CAS RN

188781-13-7

Product Name

2-Chloro-4-methylpyrimidine-5-carbonyl chloride

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

2-chloro-4-methylpyrimidine-5-carbonyl chloride

InChI

InChI=1S/C6H4Cl2N2O/c1-3-4(5(7)11)2-9-6(8)10-3/h2H,1H3

InChI Key

ZYVDXPBGWGSPGT-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1C(=O)Cl)Cl

Canonical SMILES

CC1=NC(=NC=C1C(=O)Cl)Cl

synonyms

5-Pyrimidinecarbonylchloride,2-chloro-4-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-methylpyrimidine-5-carboxylic acid (0.81 g, 4.70 mmol), oxalyl chloride (0.89 g, 7.05 mmol), DMF (2 drops) in CH2 Cl2 (23 mL) was stirred at room temperature under N2 for 4 h. The solution was concentrated and distilled to give the title compound (0.55 g, 61%); b.p. 90°-100° C., 1.3 mm/Hg; 1HNMR (CDCl3) δ d 9.02 (s, 1H), 2.74 (s, 3H).
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Yield
61%

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